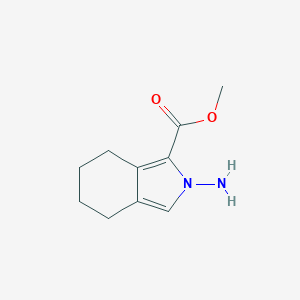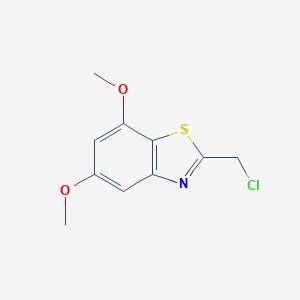
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as CDMB-T and has a molecular formula of C10H11ClN2O2S. In
Mechanism Of Action
The mechanism of action of CDMB-T is not fully understood. However, it is believed that the compound interacts with specific biomolecules, such as copper ions and hydrogen sulfide, through covalent or non-covalent interactions. This interaction results in a change in fluorescence intensity, which can be detected and used for analytical purposes.
Biochemical And Physiological Effects
CDMB-T has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to living cells at low concentrations. Additionally, CDMB-T has been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
Advantages And Limitations For Lab Experiments
One of the advantages of using CDMB-T in lab experiments is its high sensitivity and selectivity for detecting specific biomolecules. Additionally, CDMB-T is easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using CDMB-T is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Future Directions
There are several future directions for the use of CDMB-T in scientific research. One direction is the development of new benzothiazole derivatives with improved properties for specific applications. Additionally, CDMB-T can be used for the detection of other biomolecules, such as reactive oxygen species and nitric oxide. Furthermore, CDMB-T can be used for in vivo imaging studies to monitor specific biological processes in living organisms.
Conclusion:
In conclusion, CDMB-T is a synthetic compound that has potential applications in various scientific research fields. Its unique properties make it a useful tool for detecting specific biomolecules and for the synthesis of other benzothiazole derivatives. Although more research is needed to fully understand its mechanism of action and biochemical and physiological effects, CDMB-T has shown promise as a cost-effective and sensitive tool for scientific research.
Synthesis Methods
The synthesis of CDMB-T involves the reaction of 2-amino-5,7-dimethoxy-1,3-benzothiazole with formaldehyde and hydrochloric acid. This reaction results in the formation of CDMB-T as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Scientific Research Applications
CDMB-T has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of copper ions in biological samples. CDMB-T has also been used as a fluorescent probe for the detection of hydrogen sulfide in living cells. Additionally, CDMB-T has been used as a precursor for the synthesis of other benzothiazole derivatives that have potential applications in medicinal chemistry and drug discovery.
properties
CAS RN |
124168-47-4 |
|---|---|
Product Name |
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole |
Molecular Formula |
C10H10ClNO2S |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
2-(chloromethyl)-5,7-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNO2S/c1-13-6-3-7-10(8(4-6)14-2)15-9(5-11)12-7/h3-4H,5H2,1-2H3 |
InChI Key |
PTADNPVWHZWTNG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
synonyms |
2-(CHLOROMETHYL)-5,7-DIMETHOXYBENZOTHIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




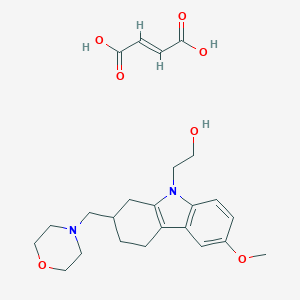
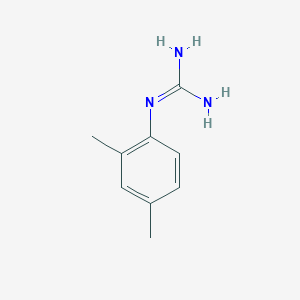
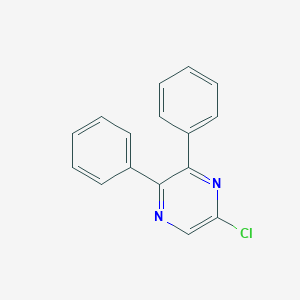
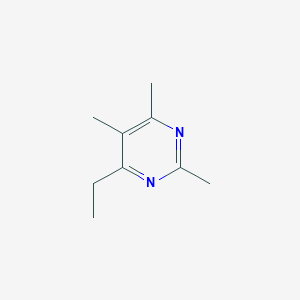
![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)
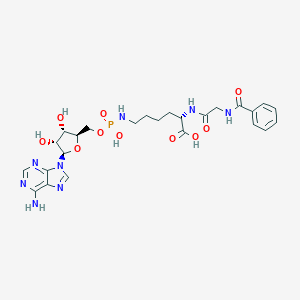
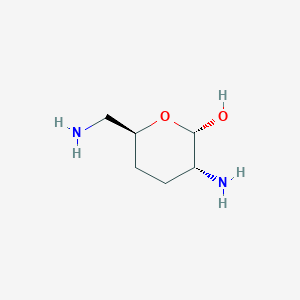
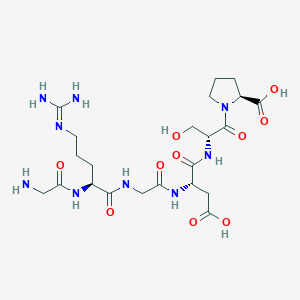
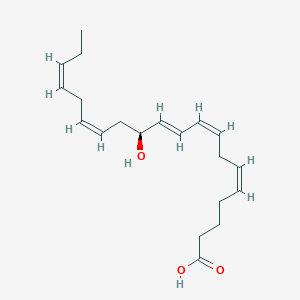
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
